REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[NH2:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[CH:18][CH:17]=1>[Cu]>[C:5]1([CH3:8])[CH:6]=[CH:7][C:2]([N:15]([C:2]2[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=2)[C:16]2[CH:17]=[CH:18][C:19]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)=[CH:20][CH:21]=2)=[CH:3][CH:4]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
65.4 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
55.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
copper bronze
|
Quantity
|
11.3 g
|
Type
|
catalyst
|
Smiles
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[Cu]
|
Name
|
|
Quantity
|
16.92 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Type
|
CUSTOM
|
Details
|
was mechanically stirred in a 250 milliliter round-bottomed flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
FILTRATION
|
Details
|
the resulting filter cake
|
Type
|
WASH
|
Details
|
was washed with 50 milliliters of heptane
|
Type
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DISTILLATION
|
Details
|
The filtrate was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove Soltrol 220
|
Type
|
CUSTOM
|
Details
|
The resulting solid residue was purified by column chromatography on silica gel
|
Type
|
CUSTOM
|
Details
|
to afford a white solid
|
Type
|
CUSTOM
|
Details
|
Further purification
|
Type
|
CUSTOM
|
Details
|
by recrystallization from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)N(C1=CC=C(C=C1)C1=CC=CC=C1)C1=CC=C(C=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |